Cas no 1337131-76-6 (3-(4-methylthiophen-2-yl)pyrrolidine)

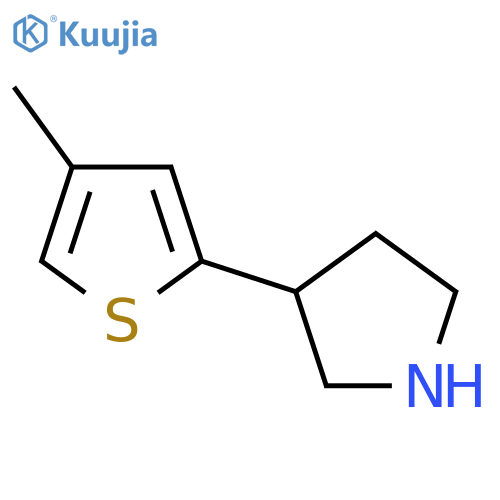

1337131-76-6 structure

商品名:3-(4-methylthiophen-2-yl)pyrrolidine

3-(4-methylthiophen-2-yl)pyrrolidine 化学的及び物理的性質

名前と識別子

-

- 3-(4-methylthiophen-2-yl)pyrrolidine

- 1337131-76-6

- EN300-1841829

-

- インチ: 1S/C9H13NS/c1-7-4-9(11-6-7)8-2-3-10-5-8/h4,6,8,10H,2-3,5H2,1H3

- InChIKey: GRFYAVNCUDEGQA-UHFFFAOYSA-N

- ほほえんだ: S1C=C(C)C=C1C1CNCC1

計算された属性

- せいみつぶんしりょう: 167.07687059g/mol

- どういたいしつりょう: 167.07687059g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 138

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 40.3Ų

- 疎水性パラメータ計算基準値(XlogP): 1.8

3-(4-methylthiophen-2-yl)pyrrolidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1841829-5.0g |

3-(4-methylthiophen-2-yl)pyrrolidine |

1337131-76-6 | 5g |

$3728.0 | 2023-06-02 | ||

| Enamine | EN300-1841829-10.0g |

3-(4-methylthiophen-2-yl)pyrrolidine |

1337131-76-6 | 10g |

$5528.0 | 2023-06-02 | ||

| Enamine | EN300-1841829-1g |

3-(4-methylthiophen-2-yl)pyrrolidine |

1337131-76-6 | 1g |

$1557.0 | 2023-09-19 | ||

| Enamine | EN300-1841829-0.1g |

3-(4-methylthiophen-2-yl)pyrrolidine |

1337131-76-6 | 0.1g |

$1371.0 | 2023-09-19 | ||

| Enamine | EN300-1841829-2.5g |

3-(4-methylthiophen-2-yl)pyrrolidine |

1337131-76-6 | 2.5g |

$3051.0 | 2023-09-19 | ||

| Enamine | EN300-1841829-0.5g |

3-(4-methylthiophen-2-yl)pyrrolidine |

1337131-76-6 | 0.5g |

$1495.0 | 2023-09-19 | ||

| Enamine | EN300-1841829-5g |

3-(4-methylthiophen-2-yl)pyrrolidine |

1337131-76-6 | 5g |

$4517.0 | 2023-09-19 | ||

| Enamine | EN300-1841829-0.25g |

3-(4-methylthiophen-2-yl)pyrrolidine |

1337131-76-6 | 0.25g |

$1432.0 | 2023-09-19 | ||

| Enamine | EN300-1841829-0.05g |

3-(4-methylthiophen-2-yl)pyrrolidine |

1337131-76-6 | 0.05g |

$1308.0 | 2023-09-19 | ||

| Enamine | EN300-1841829-1.0g |

3-(4-methylthiophen-2-yl)pyrrolidine |

1337131-76-6 | 1g |

$1286.0 | 2023-06-02 |

3-(4-methylthiophen-2-yl)pyrrolidine 関連文献

-

Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917

-

Zhong'an Li,Tenglin Ye,Sun Tang,Can Wang,Dongge Ma,Zhen Li J. Mater. Chem. C, 2015,3, 2016-2023

-

Rinki Brahma,Munendra Pal Singh,Jubaraj B. Baruah RSC Adv., 2019,9, 33403-33412

-

Kathleen Servaty,Cécile Moucheron,Andrée Kirsch-De Mesmaeker Dalton Trans., 2011,40, 11704-11711

-

Viktoriya Poterya,Michal Fárník,Milan Ončák,Petr Slavíček Phys. Chem. Chem. Phys., 2008,10, 4835-4842

1337131-76-6 (3-(4-methylthiophen-2-yl)pyrrolidine) 関連製品

- 325694-70-0(N-(2H-1,3-benzodioxol-5-yl)methyl-4-methoxy-3-nitrobenzene-1-sulfonamide)

- 1671064-19-9(Methyl 5-(benzyloxy)-2-methyl-1H-indole-3-carboxylate)

- 1485565-50-1(1-cyclohexyl-1H-1,2,3-triazole-4-carbaldehyde)

- 860786-28-3(2-4-(4-Fluorophenyl)piperazino-4-phenylnicotinonitrile)

- 22244-57-1(3H-1,2,4-Triazol-3-one, 5-amino-2,4-dihydro-4-methyl-)

- 2228202-76-2((1-benzylpyrrolidin-2-yl)methanethiol)

- 1428374-36-0(N-4-(trifluoromethoxy)phenyl-5H,6H,7H-pyrazolo3,2-b1,3oxazine-2-carboxamide)

- 2228911-53-1(4-(3-Aminoprop-1-en-2-yl)-2-chlorophenol)

- 899753-78-7(3-(1-ethyl-1H-indol-3-yl)-1-(oxolan-2-yl)methylurea)

- 2228649-48-5(1-(3-tert-butylphenyl)-2-(methylamino)ethan-1-one)

推奨される供給者

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量